molecular formula C30H25ClN2O5 B12015508 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate CAS No. 769152-16-1

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

Cat. No.: B12015508
CAS No.: 769152-16-1
M. Wt: 529.0 g/mol
InChI Key: CZQPPCPPQJNFRE-BIZUNTBRSA-N
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Description

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic compound with the molecular formula C30H25ClN2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorobenzyl Ether: The reaction between 4-chlorobenzyl alcohol and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the chlorobenzyl ether.

    Benzoylation: The chlorobenzyl ether is then reacted with benzoyl chloride in the presence of a base like pyridine to form the benzoylated product.

    Hydrazonation: The benzoylated product is treated with hydrazine hydrate to introduce the carbohydrazonoyl group.

    Esterification: Finally, the compound is esterified with 2-ethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Uniqueness

4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

769152-16-1

Molecular Formula

C30H25ClN2O5

Molecular Weight

529.0 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C30H25ClN2O5/c1-2-36-28-18-22(14-17-27(28)38-30(35)23-8-4-3-5-9-23)19-32-33-29(34)25-10-6-7-11-26(25)37-20-21-12-15-24(31)16-13-21/h3-19H,2,20H2,1H3,(H,33,34)/b32-19+

InChI Key

CZQPPCPPQJNFRE-BIZUNTBRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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